Desmethylranitidine

概要

説明

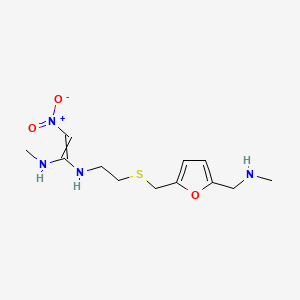

Desmethylranitidine is a primary metabolite of the histamine H₂-receptor antagonist ranitidine, formed via demethylation mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP2D6 . Its molecular formula is C₁₂H₂₀N₄O₃S, with a molecular weight of 300.38 g/mol . Unlike ranitidine’s major metabolites, such as ranitidine N-oxide and S-oxide (produced via flavin-containing monooxygenase (FMO) enzymes), this compound is a minor metabolite, accounting for approximately 2% of the administered dose in urine . It is classified as a pharmaceutical impurity and is utilized in toxicology and quality control research .

科学的研究の応用

Scientific Research Applications

Desmethylranitidine's applications span various domains, including chemistry, biology, medicine, and industrial processes. Below are detailed insights into these applications:

Chemistry

- Quantification of Nitrosamines : this compound is utilized in developing sensitive methods for quantifying nitrosamine impurities in pharmaceutical products. This is particularly important given the safety concerns associated with nitrosamines, which are potential carcinogens.

Biology

- Metabolism Studies : It serves as a model compound for studying the metabolism and degradation pathways of histamine H2-receptor antagonists. This includes understanding how this compound is formed from ranitidine through metabolic processes .

Medicine

- Risk Assessment : The compound is employed in assessing the risks associated with nitrosamines or their precursors present in pharmaceutical formulations. This application is vital for ensuring patient safety and compliance with regulatory standards.

Industry

- Control Strategies : In pharmaceutical manufacturing, this compound aids in developing control strategies to maintain nitrosamines below acceptable intake levels in drug products, thereby enhancing product safety and efficacy.

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity : In xenograft models, it demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis, with significant reductions observed in paw swelling post-treatment.

Case Studies

Several case studies have further elucidated the therapeutic potential of this compound:

-

Cancer Treatment Study

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction in cancer cells was observed with minimal effects on normal cells, suggesting a targeted therapeutic approach.

-

Infection Control Study

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was noted in multi-drug resistant strains, highlighting its potential role in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying Desmethylranitidine in complex biological matrices?

- Methodological Answer : Use hyphenated techniques such as LC-MS/MS with optimized ionization parameters (e.g., electrospray ionization in positive mode) to enhance sensitivity and specificity. Validate the method using spiked matrices to assess recovery rates, matrix effects, and limits of detection (LOD/LOQ). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction conditions (e.g., temperature, catalyst loading, solvent polarity). Characterize intermediates via HPLC-UV and FT-IR to monitor reaction progress. Use recrystallization or preparative chromatography for purification, followed by elemental analysis and mass spectrometry for purity validation .

Q. What experimental protocols are recommended to assess this compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Quantify degradation products using stability-indicating assays (e.g., UPLC-PDA). Correlate degradation kinetics with Arrhenius modeling to predict shelf-life. Validate stability in simulated biological fluids (e.g., gastric pH) .

Advanced Research Questions

Q. How do this compound’s metabolites interact with cytochrome P450 enzymes, and what are the implications for pharmacological activity?

- Methodological Answer : Perform in vitro microsomal assays (e.g., human liver microsomes) to identify primary metabolites. Use recombinant CYP isoforms to determine enzyme-specific metabolism. Pair with molecular docking simulations to predict binding affinities and inhibitory potential. Validate findings with in vivo pharmacokinetic studies in model organisms .

Q. What methodologies resolve discrepancies between in vivo efficacy and in vitro receptor-binding data for this compound?

- Methodological Answer : Conduct tissue distribution studies using radiolabeled this compound to assess bioavailability. Compare dose-response curves in cell-based assays versus animal models. Apply physiologically based pharmacokinetic (PBPK) modeling to account for variables like protein binding and tissue penetration .

Q. How can computational models predict this compound’s reactivity with reactive oxygen species (ROS) in inflammatory environments?

- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways and activation energies for ROS interactions. Validate predictions with electron paramagnetic resonance (EPR) to detect radical intermediates. Correlate computational and experimental data to refine predictive algorithms .

Q. What advanced techniques ensure the exclusion of isomeric impurities during this compound synthesis?

- Methodological Answer : Implement chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to separate enantiomers. Confirm isomeric purity via circular dichroism (CD) spectroscopy. Cross-reference with X-ray crystallography for absolute configuration determination .

Q. How do this compound’s metabolic pathways differ across species, and how can this inform translational research?

- Methodological Answer : Perform comparative metabolomics using liver microsomes from human, rat, and dog models. Identify species-specific metabolites via high-resolution mass spectrometry (HRMS) . Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to extrapolate findings to clinical scenarios .

Q. What strategies identify and quantify this compound’s degradation products in long-term stability studies?

- Methodological Answer : Apply LC-QTOF-MS for non-targeted screening of degradation products. Use fragmentation pattern analysis and retention time alignment to distinguish artifacts from true degradants. Quantify major degradants via validated stability-indicating methods .

Q. How should researchers address contradictory findings in this compound’s reported mechanism of action?

- Methodological Answer : Conduct a systematic review of existing literature to identify methodological inconsistencies (e.g., assay conditions, cell lines). Perform head-to-head experiments under standardized protocols. Use meta-analysis to reconcile conflicting data, emphasizing effect sizes and confidence intervals .

Q. Methodological Notes

- Data Contradiction Analysis : Prioritize sensitivity analyses to test the robustness of conclusions against variable parameters (e.g., pH, temperature) .

- Experimental Reproducibility : Document all protocols in compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data and code repositories .

- Ethical and Relevance Checks : Ensure research questions align with translational gaps (e.g., clinical applicability) and avoid redundant studies through thorough literature gap analysis .

類似化合物との比較

Metabolic Pathways and Enzymatic Involvement

- Key Differences :

Pharmacological Activity

- However, its low concentration (<2% of dose) limits clinical impact .

- Cimetidine (Comparator) : Unlike ranitidine and its metabolites, cimetidine strongly inhibits CYP enzymes (e.g., CYP3A4) via imidazole coordination, increasing drug-drug interaction risks .

Analytical Detection and Stability

- Key Insight : this compound’s higher extraction recovery and lower detection limit facilitate its quantification in pharmacokinetic studies compared to other metabolites .

Enzyme Inhibition Profiles

特性

分子式 |

C12H20N4O3S |

|---|---|

分子量 |

300.38 g/mol |

IUPAC名 |

1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3 |

InChIキー |

WZLBVRXZNDXPPW-UHFFFAOYSA-N |

SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |

正規SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。